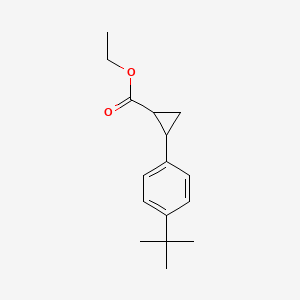

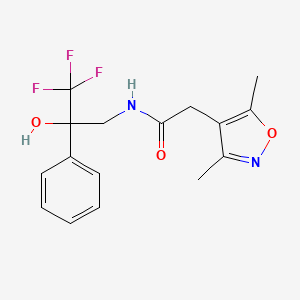

![molecular formula C9H11N3O B2761826 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882492-42-3](/img/structure/B2761826.png)

3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . More specifically, it is a diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” would likely include a seven-membered ring with two nitrogen atoms, similar to other diazepines .Chemical Reactions Analysis

Again, while specific chemical reactions involving “3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one” are not available, similar compounds like 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .Aplicaciones Científicas De Investigación

Regiospecific Synthesis and Structural Studies

- A study by Alonso et al. (2020) focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, revealing their structural characteristics through X-ray crystallography and NMR spectroscopy. This research provides insights into the molecular structures of these compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Alonso et al., 2020).

Novel Synthetic Strategies

- Kharaneko and Bogza (2013) developed a simple method for preparing pyrrolo[3,4-d][1,2]diazepines, highlighting a novel synthetic route that could be useful for creating heterocyclic analogs of known therapeutic agents, thus expanding the chemical space for drug discovery (Kharaneko & Bogza, 2013).

Synthesis of Hybrid Compounds

- Torres and Rebolledo (2016) reported on the synthesis of optically active hybrid compounds combining 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. These findings could be relevant for the development of new materials with unique optical properties (Torres & Rebolledo, 2016).

Affinity to GABAA-receptor Subtypes

- Research by Briel et al. (2010) explored the synthesis of disubstituted 1,4-diazepines and their affinity to different benzodiazepine receptor subtypes. Such studies are crucial for the design of new anxiolytic or sedative drugs with improved specificity and reduced side effects (Briel et al., 2010).

Antiproliferative Activity

- A study by Liszkiewicz (2002) examined the antiproliferative activity of certain 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones against human cancer cell lines. This research may contribute to the development of novel chemotherapeutic agents (Liszkiewicz, 2002).

Propiedades

IUPAC Name |

3-methyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-4-11-8-5-10-3-2-7(8)12-9(6)13/h2-3,5-6,11H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDCLVBRARWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CN=C2)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

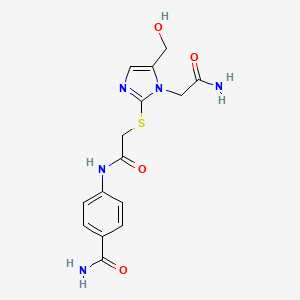

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

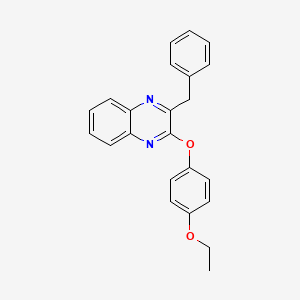

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

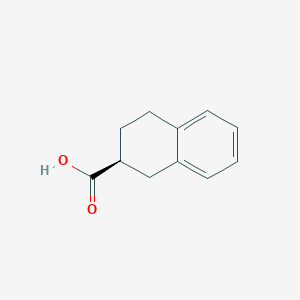

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)

![N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2761761.png)

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)